molecular formula C6H13NO2Se B14806176 D-|A-Homoselenomethionine

D-|A-Homoselenomethionine

Cat. No.: B14806176
M. Wt: 210.14 g/mol
InChI Key: VVAPFFYTRIIOPT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-|A-Homoselenomethionine: is a selenium-containing amino acid derivative. Selenium is an essential micronutrient for many organisms, including humans, and plays a crucial role in various biological processes. Homoselenomethionine is a homolog of selenomethionine, where the selenium atom replaces the sulfur atom in methionine. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homoselenomethionine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-|A-Homoselenomethionine undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxide back to the selenide form.

    Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of this compound .

Scientific Research Applications

D-|A-Homoselenomethionine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-|A-Homoselenomethionine involves its incorporation into proteins, replacing methionine residues. This incorporation can alter the protein’s structure and function, potentially enhancing its antioxidant properties. The compound also plays a role in the formation and recycling of glutathione, a crucial antioxidant in the body. By depleting reactive oxygen species (ROS), this compound helps protect cells from oxidative damage .

Comparison with Similar Compounds

    Selenomethionine: A selenium analog of methionine, widely studied for its antioxidant properties.

    Methionine: The sulfur analog of selenomethionine, essential for protein synthesis and various metabolic processes.

Uniqueness: D-|A-Homoselenomethionine is unique due to its specific incorporation of selenium in place of sulfur, which can lead to different biological activities and potential therapeutic applications. Its ability to act as an antioxidant and its role in selenium metabolism make it a compound of significant interest in both research and industry .

Properties

Molecular Formula

C6H13NO2Se

Molecular Weight

210.14 g/mol

IUPAC Name

(3R)-3-amino-5-methylselanylpentanoic acid

InChI

InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

VVAPFFYTRIIOPT-YFKPBYRVSA-N

Isomeric SMILES

C[Se]CC[C@@H](CC(=O)O)N

Canonical SMILES

C[Se]CCC(CC(=O)O)N

Origin of Product

United States

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